4,5-Dimethoxy-2-nitrobenzyl carbonochloridate
Overview
Description
4,5-Dimethoxy-2-nitrobenzyl carbonochloridate is a chemical compound with the molecular formula C10H10ClNO6. It is known for its use as a photolabile protecting reagent, commonly employed in peptide or nucleotide synthesis to protect amines and hydroxyl groups . This compound is also referred to as 6-nitroveratryl chloroformate and is used in various organic synthesis applications .
Mechanism of Action
Target of Action
4,5-Dimethoxy-2-nitrobenzyl carbonochloridate, also known as 6-Nitroveratryl chloroformate, is primarily used as a reagent for the protection of amines . The compound’s primary targets are therefore amines, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair .
Mode of Action
The compound interacts with its targets (amines) by forming a protective group around them . This interaction results in the N-protection of bases in nucleotide synthesis, which is crucial for the synthesis of DNA and RNA .
Biochemical Pathways
The compound affects the biochemical pathways involved in nucleotide synthesis . By protecting the bases in these pathways, it ensures the correct assembly and integrity of nucleic acids, which are essential for the storage and transmission of genetic information .
Result of Action
The result of the compound’s action is the successful protection of amines during nucleotide synthesis . This protection is crucial for the correct formation of nucleic acids and can prevent errors in genetic information that could lead to mutations .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the conditions under which the compound is used, such as temperature, pH, and the presence of other substances that could react with the compound. Proper storage and handling of the compound are essential to maintain its stability and effectiveness .
Biochemical Analysis
Biochemical Properties
4,5-Dimethoxy-2-nitrobenzyl carbonochloridate plays a significant role in biochemical reactions due to its photolabile nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used to protect amines during nucleotide synthesis, where it forms a temporary bond with the amine group. Upon exposure to light, the compound undergoes a photochemical reaction, releasing the protected amine. This property is particularly useful in the synthesis of complex biomolecules, allowing for precise control over reaction conditions .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to release protected groups upon light exposure can be used to study dynamic cellular processes. For example, it can be employed to control the activation of specific proteins or enzymes within cells, thereby modulating cellular activities in a controlled manner .
Molecular Mechanism
At the molecular level, this compound exerts its effects through photochemical reactions. When exposed to light, the compound undergoes a cleavage reaction, releasing the protected group. This reaction involves the absorption of photons, leading to the excitation of the compound and subsequent bond cleavage. The released group can then interact with target biomolecules, such as enzymes or proteins, to modulate their activity. This mechanism allows for precise temporal and spatial control over biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is known to be stable under dark conditions but undergoes degradation upon prolonged exposure to light. This property is advantageous for experiments requiring controlled activation of biochemical reactions. Long-term studies have shown that the compound can be used to achieve sustained modulation of cellular functions, provided that light exposure is carefully controlled .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively protect target groups without causing significant toxicity. At high doses, it may exhibit toxic or adverse effects, such as cellular damage or disruption of normal cellular functions. Threshold effects have been observed, indicating that careful dosage optimization is necessary to achieve desired outcomes without adverse effects .
Metabolic Pathways
This compound is involved in specific metabolic pathways, particularly those related to its photolabile properties. The compound interacts with enzymes and cofactors involved in photochemical reactions, leading to the release of protected groups. This interaction can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Understanding these pathways is crucial for optimizing the use of this compound in biochemical research .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and effectiveness. Studies have shown that its distribution is influenced by factors such as cellular uptake and intracellular trafficking .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its ability to interact with target biomolecules and modulate cellular processes. Understanding the factors that influence subcellular localization is essential for optimizing the use of this compound in biochemical applications .
Preparation Methods
The synthesis of 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate typically involves the reaction of 4,5-dimethoxy-2-nitrobenzyl alcohol with phosgene or a similar chlorinating agent under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like methylene chloride or chloroform. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial production methods for this compound may involve large-scale chlorination processes, ensuring high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency in production .
Chemical Reactions Analysis
4,5-Dimethoxy-2-nitrobenzyl carbonochloridate undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form corresponding carbamates and carbonates.
Hydrolysis: It reacts with water, leading to the formation of 4,5-dimethoxy-2-nitrobenzyl alcohol and carbon dioxide.
Common reagents used in these reactions include amines, alcohols, and water. The major products formed depend on the specific reaction conditions and the nature of the nucleophile involved .
Scientific Research Applications
4,5-Dimethoxy-2-nitrobenzyl carbonochloridate has a wide range of scientific research applications:
Comparison with Similar Compounds
4,5-Dimethoxy-2-nitrobenzyl carbonochloridate is unique due to its photolabile nature and its ability to protect both amines and hydroxyl groups. Similar compounds include:
4,5-Dimethoxy-2-nitrobenzyl alcohol: Used as an intermediate in the synthesis of this compound.
4,5-Dimethoxy-2-nitrobenzyl bromide: Another protecting reagent used in organic synthesis.
6-Nitroveratryl chloroformate: A synonym for this compound, used in similar applications.
These compounds share similar chemical properties but differ in their specific applications and reactivity profiles.
Properties
IUPAC Name |
(4,5-dimethoxy-2-nitrophenyl)methyl carbonochloridate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO6/c1-16-8-3-6(5-18-10(11)13)7(12(14)15)4-9(8)17-2/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWPKIOWBQFXEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)COC(=O)Cl)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195538 | |
Record name | ((Nitroveratryl)oxy)chlorocarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70195538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42855-00-5 | |
Record name | ((Nitroveratryl)oxy)chlorocarbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042855005 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ((Nitroveratryl)oxy)chlorocarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70195538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-Dimethoxy-2-nitrobenzyl chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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